REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:6]=1[Cl:13].C(N(CC)CC)C.[CH2:21]([NH2:24])[CH2:22][CH3:23]>C(O)C>[CH2:21]([NH:24][CH2:2][CH2:3][O:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:6]=1[Cl:13])[CH2:22][CH3:23]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1=C(C=C(C=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NCCOC1=C(C=C(C=C1Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |